![molecular formula C13H16N6 B6448420 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine CAS No. 2549021-41-0](/img/structure/B6448420.png)
2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized in various forms. For instance, Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized only in the form of its piperazin-1-ium salt . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
While specific chemical reactions involving “2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine” are not available, related compounds have been studied. For example, Imatinib binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .Applications De Recherche Scientifique
Leukemia Treatment
Imatinib (Gleevec) is a well-established therapeutic agent for treating chronic myelogenous leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, including the Abelson tyrosine kinase domain characteristic of the BCR-ABL fusion protein in CML cells. By disrupting signaling pathways, Imatinib suppresses leukemic cell proliferation and promotes apoptosis.
Crystal Structure Studies
Researchers have characterized Imatinib’s crystal structure, primarily focusing on its piperazin-1-ium salt forms (e.g., mesylate, picrate, citrate, fumarate, or malonate) . However, a recent study revealed the crystal structure of the freebase Imatinib, precipitated from a mixture with arginine. The molecule adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups.
Derivatization Reagent
The compound 1-(2-pyrimidyl)piperazine, a derivative of Imatinib, serves as a derivatization reagent for carboxyl groups on peptides . Researchers use it during the spectrophotometric analysis of phosphopeptides.
Synthesis of Novel Derivatives
Imatinib derivatives have been synthesized to explore their antiproliferative activity . For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit potential as anticancer agents. These compounds were characterized using various spectral techniques.
Orientations Futures
The future directions for “2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine” could involve further exploration of its potential therapeutic applications, given the promising results seen with similar compounds. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant anti-tubercular activity , suggesting potential for development as therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell differentiation, mitotic cycle, and cell proliferation.
Mode of Action
2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation of proteins that would otherwise signal cell growth and proliferation.
Biochemical Pathways
The inhibition of tyrosine kinases by 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine affects multiple biochemical pathways. Most notably, it disrupts the PI3K/Akt signaling pathway , which is often overactive in cancer cells. This disruption can lead to a decrease in cell proliferation and survival.
Pharmacokinetics
Similar compounds like imatinib have been shown to be well-absorbed orally and widely distributed throughout the body .
Result of Action
The result of the action of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a decrease in cell proliferation and survival, particularly in cancer cells with overactive tyrosine kinase activity . This can lead to a reduction in tumor size and progression.
Propriétés
IUPAC Name |
2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-13(16-5-4-15-11)19-8-6-18(7-9-19)12-2-3-14-10-17-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVJUVRMNEFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.